4-Bromo-N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-fluorobenzenesulfonamide
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Description
4-Bromo-N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C11H11BrFN3O2S and its molecular weight is 348.19. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy
The research on zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups has shown significant potential in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II photodynamic therapy mechanisms. Their effectiveness as Type II photosensitizers could offer new avenues for cancer treatment using light-activated compounds (Pişkin, Canpolat, & Öztürk, 2020).
Corrosion Inhibition
Cationic Schiff surfactants, including those with pyrazolyl benzenesulfonamide structures, have been studied for their corrosion inhibition efficiency on carbon steel in hydrochloric acid solutions. These studies demonstrate that such compounds can serve as excellent corrosion inhibitors due to their ability to form stable adsorption layers on metal surfaces, following Langmuir adsorption isotherms. This property is essential for protecting metals from corrosion in acidic environments (Tawfik, 2015).
Antidiabetic Agents
Fluorinated pyrazoles and benzenesulfonamide derivatives have been synthesized and evaluated as potential hypoglycemic agents. Preliminary biological screening indicated significant antidiabetic activity, with some compounds showing favorable drug-like profiles. These findings suggest a promising direction for the development of new antidiabetic medications, highlighting the structural features that contribute to their biological activity (Faidallah, Al-Mohammadi, Alamry, & Khan, 2016).
Properties
IUPAC Name |
4-bromo-N-(2,5-dimethylpyrazol-3-yl)-2-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFN3O2S/c1-7-5-11(16(2)14-7)15-19(17,18)10-4-3-8(12)6-9(10)13/h3-6,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPGYGGALVRGHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NS(=O)(=O)C2=C(C=C(C=C2)Br)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.